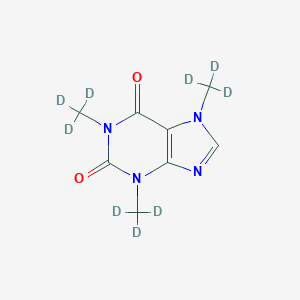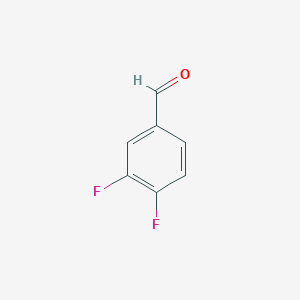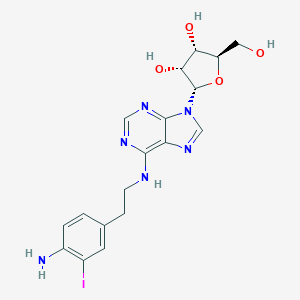![molecular formula C12H12N2 B020918 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline CAS No. 109682-72-6](/img/structure/B20918.png)
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline (MDHQ) is a bicyclic compound that has been synthesized and studied for its potential use in pharmacology and neuroscience research. MDHQ is structurally similar to other compounds that have been shown to have neuroprotective and neuroregenerative properties, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline is not fully understood, but it is believed to act on several different pathways in the brain. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. It has also been shown to modulate the activity of glutamate receptors, which play a key role in synaptic plasticity and learning and memory.
生化和生理效应
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of proteins involved in neuronal survival and growth, as well as to enhance the formation of new synapses. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has also been shown to improve cognitive function in animal models, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
实验室实验的优点和局限性
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has several advantages for use in lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. It also has a well-characterized synthesis method, which allows for reproducibility across experiments. However, there are also limitations to the use of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions.
未来方向
There are several future directions for research on 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to further elucidate its mechanism of action, in order to better understand how it promotes neuronal survival and growth. Additionally, there may be potential applications for 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline in other areas of pharmacology and neuroscience research, such as drug addiction and depression.
合成方法
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline can be synthesized through a series of chemical reactions, including the condensation of 4,5-diaminophthalimide with 2-methylcyclopentanone, followed by cyclization and reduction. The synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been optimized for high yield and purity, making it readily available for research purposes.
科研应用
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been studied for its potential use in pharmacology and neuroscience research. It has been shown to have neuroprotective properties, as well as the ability to enhance neuroregeneration. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
性质
CAS 编号 |
109682-72-6 |
|---|---|
产品名称 |
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
2-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H12N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-5,8H,6-7H2,1H3 |
InChI 键 |
PWSDEQWIYBRPCU-UHFFFAOYSA-N |
SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
规范 SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



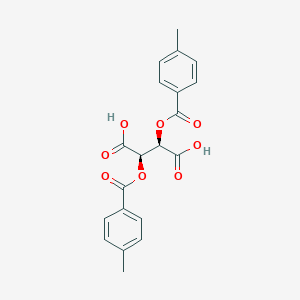
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
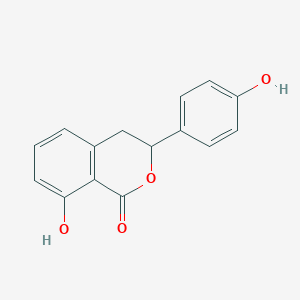
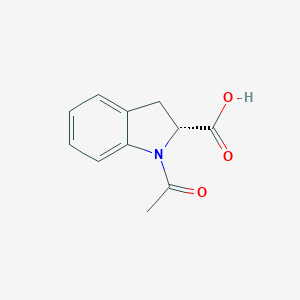
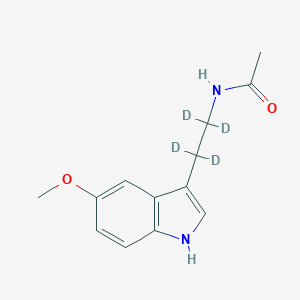
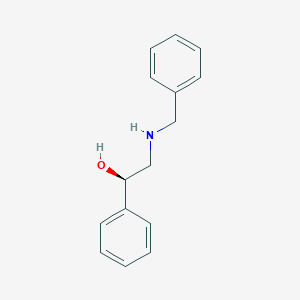
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
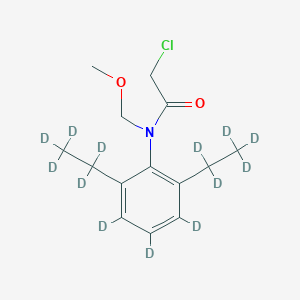
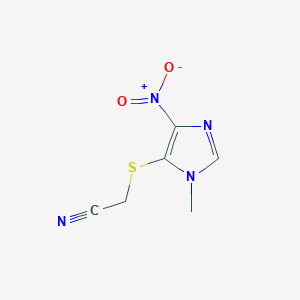
![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)
